N-(3-methoxypropyl)-2-phenylbenzamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-13-7-12-18-17(19)16-11-6-5-10-15(16)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQYLCABWJDWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-phenylbenzamide typically involves the reaction of 2-phenylbenzoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(3-methoxypropyl)-2-phenylbenzamide is primarily studied for its biological activities, including antiviral, antifungal, and anticancer properties.
Antiviral Activity:
Research has demonstrated that derivatives of N-phenylbenzamide, including this compound, exhibit significant antiviral activity. For instance, a series of N-phenylbenzamide derivatives were synthesized and tested against Enterovirus 71 (EV71), showing promising inhibitory effects with IC50 values ranging from 5.7 to 12 μM. The selectivity indices of these compounds were comparable to existing antiviral agents, indicating their potential as lead compounds for drug development against viral infections .
Antifungal Properties:
The compound has also been evaluated for its antifungal activity. A study synthesized novel N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety, which demonstrated enhanced antifungal effects against pathogens like Botrytis cinerea and Botryosphaeria dothidea. Some compounds showed better efficacy than standard treatments at concentrations as low as 50 μg/mL .
Anticancer Activity:
In vitro studies have indicated that certain derivatives of this compound possess cytotoxic properties against various cancer cell lines. For example, imidazole-based derivatives were tested using the MTT assay, revealing varying degrees of cytotoxicity compared to doxorubicin, a well-known chemotherapeutic agent .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have identified key modifications that enhance its antiviral and anticancer properties:
Case Study 1: Antiviral Efficacy Against Enterovirus 71
A study focused on synthesizing N-phenylbenzamide derivatives to evaluate their activity against EV71. The lead compound exhibited an IC50 value of approximately 15 μM against strain SZ-98, indicating substantial antiviral potential. The study highlighted the importance of structural modifications in enhancing metabolic stability and reducing cytotoxicity .
Case Study 2: Antifungal Activity Evaluation
In another investigation, novel N-phenylbenzamide derivatives were synthesized and tested for their antifungal activity. The results showed that several compounds had superior efficacy compared to standard antifungal agents at low concentrations, suggesting their potential use in agricultural applications or as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
2-Amino-N-(3-Methoxypropyl)benzamide (CAS 30481-59-5)
- Structural Differences: Replaces the 2-phenyl group with a 2-amino substituent.
- However, this substitution reduces aromaticity and lipophilicity compared to the phenyl group in the target compound, possibly altering membrane permeability .
Flutolanil (N-(3-Methoxypropyl)-3-(Trifluoromethyl)benzamide)
- Structural Differences : Features a trifluoromethyl group at the 3-position of the benzamide core.
- Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability and antifungal activity. Flutolanil is commercially used as a pesticide, demonstrating how substituent electronegativity can shift applications from pharmaceuticals to agrochemicals .
N-(3-Methoxypropyl)-2-((2-(4-(Methylthio)phenyl)imidazol-4-yl)thio)acetamide
- Structural Differences : Incorporates a thioether-linked imidazole ring and acetamide moiety.
- The methoxypropyl group may improve solubility, aiding bioavailability .
Physicochemical Properties
- Solubility : The methoxypropyl chain increases hydrophilicity compared to simpler alkyl chains. For example, flutolanil’s logP is reduced by the trifluoromethyl group, balancing lipophilicity for soil mobility in agricultural use .
- Reactivity: The benzamide core is susceptible to hydrolysis under acidic or basic conditions. Substituents like the 2-phenyl group may sterically hinder nucleophilic attack, enhancing stability relative to amino-substituted analogs .
Q & A
Basic: What are the common synthetic routes for N-(3-methoxypropyl)-2-phenylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-phenylbenzoic acid derivatives with 3-methoxypropylamine under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt in dichloromethane (DCM) at 0–25°C .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) yields >90% purity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) resolve the methoxypropyl chain’s conformation and aromatic proton environments .
- X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen-bonding networks and torsional angles in the benzamide core .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 326.4 [M+H]⁺) .
Basic: What initial biological screening assays are recommended to evaluate its bioactivity?
- Kinase inhibition assays : Test against PI3K/AKT/mTOR pathways due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility assessment : Measure partition coefficients (LogP) via shake-flask method to predict bioavailability .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Purity validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
- Isomer separation : Employ chiral-phase HPLC to isolate enantiomers, as geometric isomerism (e.g., E/Z configurations) may alter activity .
- Dose-response studies : Use nonlinear regression models (e.g., GraphPad Prism) to establish EC₅₀ values and validate reproducibility .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
- Prodrug derivatization : Introduce phosphate or PEG groups at the methoxypropyl chain to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .
- Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrins to maintain compound stability .
Advanced: How can computational modeling guide the design of derivatives with improved target binding?
- Molecular docking (AutoDock Vina) : Screen against PI3Kγ (PDB: 3L54) to prioritize substituents enhancing hydrophobic interactions .
- MD simulations (GROMACS) : Analyze ligand-receptor stability over 100 ns trajectories to identify persistent hydrogen bonds .
- QSAR models : Coralate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends .
Advanced: What experimental approaches validate hypothesized metabolic pathways?
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH to identify phase I metabolites (e.g., O-demethylation) .
- LC-HRMS : Detect glutathione adducts to confirm reactive intermediate formation .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How to resolve discrepancies in crystallographic data interpretation?
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular contacts (e.g., C–H···O) missed in traditional refinement .
- Validation tools : Check R₁/wR₂ residuals and Fo/Fc maps for missed electron density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
